1-(3-{[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenyl)ethan-1-one
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Overview
Description
1-(3-{[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenyl)ethan-1-one is a complex organic compound that features a thiazole ring, a pyrrolidine ring, and a sulfonyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Scientific Research Applications
1-(3-{[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenyl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-{[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenyl)ethan-1-one typically involves multiple steps, starting with the preparation of the thiazole and pyrrolidine intermediates. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea. The pyrrolidine ring can be synthesized via the reduction of pyrrole derivatives. These intermediates are then coupled through a sulfonylation reaction, where a sulfonyl chloride reacts with the amine group of the pyrrolidine ring under basic conditions to form the sulfonyl intermediate. Finally, the ethanone group is introduced through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and sulfonylation steps, as well as the use of more efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
1-(3-{[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenyl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiazole derivatives.
Mechanism of Action
The mechanism of action of 1-(3-{[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The sulfonyl group can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The pyrrolidine ring can increase the compound’s lipophilicity, improving its ability to cross cell membranes.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
1-(3-{[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenyl)ethan-1-one is unique due to its combination of a thiazole ring, a pyrrolidine ring, and a sulfonyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[3-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]sulfonylphenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S2/c1-11(18)12-3-2-4-14(9-12)23(19,20)17-7-5-13(10-17)21-15-16-6-8-22-15/h2-4,6,8-9,13H,5,7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZZTOYBBLEHTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCC(C2)OC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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